2-Pentylfuran is an organic compound classified as a heteroaromatic compound, characterized by its furan ring structure with a pentyl side chain. Its chemical formula is C₉H₁₄O, and it has a molecular weight of approximately 138.21 g/mol. The compound appears as a colorless to light yellow liquid and has been identified in various food matrices, particularly those that are heat-processed, such as coffee and oils .
The IUPAC name for 2-Pentylfuran is 2-pentylfuran, and it is also known by other names including 2-n-pentylfuran and 2-amylfuran . The compound is not typically produced by mammalian metabolism, indicating its primary occurrence in plant-derived materials or through synthetic processes .
Specific studies have highlighted its formation through the auto-oxidation of linoleic acid, particularly in fats and oils, which contributes to flavor changes in food products .
Several methods exist for synthesizing 2-Pentylfuran:
These synthetic pathways are essential for producing the compound for both research and industrial applications.
2-Pentylfuran finds several applications across different fields:
Its role as a volatile compound in cooking processes makes it significant for understanding flavor development .
Research has indicated that 2-Pentylfuran interacts with various biological systems, particularly in relation to its effects on flavor perception and potential health implications. Studies have focused on its detection in food matrices and its relationship with other volatile compounds during cooking processes . Additionally, its presence in pest-plant interactions suggests a role in ecological studies .
Several compounds share structural similarities with 2-Pentylfuran, including:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Methylfuran | C₅H₆O | Smaller size; often used as a solvent. |
3-Methylfuran | C₅H₆O | Similar properties; found in roasted coffee. |
2-Butylfuran | C₈H₁₀O | Longer carbon chain; used in flavoring agents. |
Furfural | C₅H₄O₂ | Contains an aldehyde group; used as an industrial solvent. |
While these compounds share a furan ring structure, 2-Pentylfuran's unique pentyl side chain distinguishes it from others, influencing its physical properties and applications.
The molecular structure of 2-Pentylfuran consists of a planar furan ring with a pentyl chain attached at the carbon adjacent to the oxygen atom (position 2) [1] [11]. The furan ring is a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom, with the oxygen contributing two electrons to the aromatic sextet [1]. This aromaticity results in a planar configuration of the furan ring, with bond angles of approximately 108° for the C-O-C angle and 106-110° for the other angles within the ring [11].
The bond lengths in the furan ring are characteristic of aromatic systems, with C-O bonds measuring approximately 1.36 Å and C=C bonds around 1.38 Å [11]. The pentyl chain extends from position 2 of the furan ring and consists of five carbon atoms in a linear arrangement [2] [7]. This alkyl chain exhibits free rotation around the C-C single bonds, allowing for multiple conformational possibilities [11].
From a stereochemical perspective, 2-Pentylfuran does not possess any stereogenic centers, thus no stereoisomers exist for this compound [11]. The absence of chiral centers means that the molecule is not optically active [11]. The conformational flexibility of the pentyl chain, however, allows the molecule to adopt various spatial arrangements in solution, which can influence its physical properties and interactions with other molecules [11] [17].
2-Pentylfuran exhibits thermodynamic properties characteristic of medium-sized organic molecules containing both aromatic and aliphatic components [3] [8]. Table 1 summarizes the key thermodynamic properties of 2-Pentylfuran.
Property | Value |
---|---|
Boiling Point (atmospheric pressure) | 155°C |
Boiling Point (reduced pressure) | 64-66°C at 23 mmHg |
Density (20°C) | 0.883 g/mL |
Density (25°C) | 0.886 g/mL |
Vapor Pressure (20°C) | 0.99 mmHg |
Vapor Density | 4.7 (relative to air) |
Flash Point | 46°C (114°F) |
Auto-ignition Temperature | 806°F |
The boiling point of 2-Pentylfuran at atmospheric pressure is 155°C, which reflects the combined effects of its molecular weight and the intermolecular forces present [15]. At reduced pressure (23 mmHg), the boiling point decreases to 64-66°C, following the expected behavior of organic compounds under vacuum conditions [3] [8] [12].
The density of 2-Pentylfuran shows slight temperature dependence, measuring 0.883 g/mL at 20°C and increasing slightly to 0.886 g/mL at 25°C [3] [8]. This value is less than that of water, indicating that 2-Pentylfuran would float on water if the two liquids were mixed [3].
The vapor pressure of 2-Pentylfuran is 0.99 mmHg at 20°C, which is relatively low and suggests moderate volatility at room temperature [25]. The vapor density is 4.7 relative to air, indicating that 2-Pentylfuran vapor is significantly heavier than air [3]. This property is important for understanding the behavior of the compound in gaseous form and has implications for its detection in headspace analysis [5].
Spectroscopic techniques provide valuable information about the structural features and purity of 2-Pentylfuran [4] [13]. The compound has been characterized using various spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) [13] [14].
The proton (¹H) NMR spectrum of 2-Pentylfuran shows signals consistent with its structure, featuring characteristic peaks for the furan ring protons and the pentyl chain [18]. The furan ring typically shows three distinct signals: one for the proton at position 3 (adjacent to the pentyl chain), one for the proton at position 4, and one for the proton at position 5 (adjacent to the oxygen) [18] [19]. These signals appear in the aromatic region of the spectrum (δ 5.9-7.3 ppm) due to the aromatic character of the furan ring [18].
The carbon (¹³C) NMR spectrum of 2-Pentylfuran displays signals for all nine carbon atoms in the molecule [19] [22]. The furan ring carbons resonate at higher chemical shifts (δ 106-157 ppm) compared to the pentyl chain carbons (δ 14-32 ppm) [19]. The carbon at position 2, which bears the pentyl substituent, typically shows a characteristic signal around δ 155-157 ppm [22].
The IR spectrum of 2-Pentylfuran exhibits characteristic absorption bands corresponding to the functional groups present in the molecule [20]. The furan ring shows C=C stretching vibrations around 1680-1640 cm⁻¹ and C-O stretching vibrations in the range of 1320-1000 cm⁻¹ [20]. The C-H stretching vibrations of the aromatic furan ring appear around 3100-3000 cm⁻¹, while those of the aliphatic pentyl chain are observed in the range of 3000-2850 cm⁻¹ [20].
Mass spectrometric analysis of 2-Pentylfuran provides information about its molecular weight and fragmentation pattern [4] [13] [14]. The gas chromatography-mass spectrometry (GC-MS) data shows a molecular ion peak at m/z 138, corresponding to the molecular weight of the compound [4] [13] [14]. The base peak appears at m/z 81 (100% relative intensity), which likely corresponds to the furan ring with a short alkyl fragment after cleavage of the pentyl chain [13] [14]. Other significant fragments include m/z 82 (22.04%), m/z 53 (9.37%), and m/z 95 (4.48%) [13] [14].
Table 2 summarizes the key spectroscopic data for 2-Pentylfuran:
Spectroscopic Method | Characteristic Features |
---|---|
¹H NMR | Furan ring protons (δ 5.9-7.3 ppm), pentyl chain protons (δ 0.8-2.6 ppm) |
¹³C NMR | Furan ring carbons (δ 106-157 ppm), pentyl chain carbons (δ 14-32 ppm) |
IR | C=C stretching (1680-1640 cm⁻¹), C-O stretching (1320-1000 cm⁻¹), C-H stretching (3100-2850 cm⁻¹) |
MS | Molecular ion at m/z 138, base peak at m/z 81, fragments at m/z 82, 53, and 95 |
The solubility properties of 2-Pentylfuran are influenced by its molecular structure, which contains both a polar furan ring and a non-polar pentyl chain [8] [21]. This dual nature affects its interactions with various solvents and its distribution between aqueous and organic phases [17].
The octanol-water partition coefficient (LogP) of 2-Pentylfuran is reported to be 3.97, indicating that the compound is significantly more soluble in lipophilic environments than in aqueous media [3] [23]. This high LogP value is consistent with the presence of the hydrophobic pentyl chain [17]. Alternative calculation methods yield slightly different values: ALOGPS predicts a LogP of 4.06, while JChem calculates a value of 3.17 [17]. These variations reflect the different algorithms and parameters used in the computational models [17].
The water solubility of 2-Pentylfuran is calculated to be approximately 7.52 × 10⁻² g/L, which is relatively low and consistent with its lipophilic character [17]. In contrast, the compound shows good solubility in organic solvents, particularly those of low to moderate polarity [8] [21]. Specifically, 2-Pentylfuran is soluble in chloroform but only slightly soluble in methanol, reflecting its preference for less polar environments [8] [21]. In dimethyl sulfoxide (DMSO), a common solvent for laboratory applications, 2-Pentylfuran has a solubility of 50 mg/mL (361.77 mM) [9] [24].
The molecular features that influence the solubility and partition behavior of 2-Pentylfuran include its hydrogen bonding capabilities and polar surface area [17]. The compound contains one hydrogen bond acceptor (the oxygen atom in the furan ring) and no hydrogen bond donors [17]. Its polar surface area is calculated to be 13.14 Ų, which is relatively small and contributes to its limited water solubility [17].
Table 3 summarizes the solubility and partition properties of 2-Pentylfuran:
Property | Value |
---|---|
LogP (octanol/water) | 3.97 |
Calculated LogP (ALOGPS) | 4.06 |
Calculated LogP (JChem) | 3.17 |
Water Solubility | 7.52 × 10⁻² g/L (calculated) |
Solubility in Chloroform | Soluble |
Solubility in Methanol | Slightly soluble |
Solubility in DMSO | 50 mg/mL (361.77 mM) |
Hydrogen Bond Acceptors | 1 (oxygen atom in furan ring) |
Hydrogen Bond Donors | 0 |
Polar Surface Area | 13.14 Ų |
Flammable;Irritant